1-(4-Bromophenyl)-2-cyclohexylethanol
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Overview
Description
1-(4-Bromophenyl)-2-cyclohexylethanol is an organic compound characterized by the presence of a bromophenyl group attached to a cyclohexylethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-2-cyclohexylethanol typically involves the reaction of 4-bromobenzyl bromide with cyclohexanone in the presence of a base, followed by reduction. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride or lithium aluminum hydride to facilitate the reduction process .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-2-cyclohexylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(4-Bromophenyl)-2-cyclohexanone.
Reduction: Formation of 1-(4-Phenyl)-2-cyclohexylethanol.
Substitution: Formation of 1-(4-Methoxyphenyl)-2-cyclohexylethanol.
Scientific Research Applications
1-(4-Bromophenyl)-2-cyclohexylethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-cyclohexylethanol involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 1-(4-Bromophenyl)-2-phenylethanol
- 1-(4-Bromophenyl)-2-methylpropanol
- 1-(4-Bromophenyl)-2-butylethanol
Comparison: 1-(4-Bromophenyl)-2-cyclohexylethanol is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C14H19BrO |
---|---|
Molecular Weight |
283.20 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-cyclohexylethanol |
InChI |
InChI=1S/C14H19BrO/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11/h6-9,11,14,16H,1-5,10H2 |
InChI Key |
KAPGCUZLZKVGQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC(C2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
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